molecular formula C26H21NO B11940514 n-(Diphenylmethoxy)-1,1-diphenylmethanimine CAS No. 65311-52-6

n-(Diphenylmethoxy)-1,1-diphenylmethanimine

Cat. No.: B11940514
CAS No.: 65311-52-6
M. Wt: 363.4 g/mol
InChI Key: FKGYPIJDODWNJR-UHFFFAOYSA-N
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Description

N-(Diphenylmethoxy)-1,1-diphenylmethanimine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound is characterized by the presence of a diphenylmethoxy group attached to a diphenylmethanimine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethoxy)-1,1-diphenylmethanimine typically involves the reaction of diphenylmethanol with an appropriate amine under specific conditions. One common method is the condensation reaction between diphenylmethanol and diphenylmethanamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethoxy)-1,1-diphenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the diphenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of diphenylmethanone derivatives.

    Reduction: Formation of diphenylmethane derivatives.

    Substitution: Formation of substituted diphenylmethoxy derivatives.

Scientific Research Applications

N-(Diphenylmethoxy)-1,1-diphenylmethanimine has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Diphenylmethoxy)-1,1-diphenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: An antihistamine with a similar diphenylmethoxy structure.

    Diphenylmethane: A simpler compound with a diphenylmethane core.

    Diphenylmethanol: A related compound with a hydroxyl group instead of an imine group.

Uniqueness

N-(Diphenylmethoxy)-1,1-diphenylmethanimine is unique due to its combination of a diphenylmethoxy group and a diphenylmethanimine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

65311-52-6

Molecular Formula

C26H21NO

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzhydryloxy-1,1-diphenylmethanimine

InChI

InChI=1S/C26H21NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H

InChI Key

FKGYPIJDODWNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)ON=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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